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Compound of Interest

2-(2-Chlorophenyl)-1-phenylethan-
Compound Name:

1-ol
CAS No.: 53774-32-6
Cat. No.: B3270977

Get Quote

\ J

Technical Profile: 2-(2-Chlorophenyl)-1-

phenylethan-1-ol
Chemical Identity & Core Metrics

This compound is a diarylalkanol, specifically a 1,2-disubstituted ethane derivative. It serves as

a structural scaffold in the synthesis of antihistamines, antifungal agents, and specific kinase
inhibitors.
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Metric Specification

IUPAC Name 2-(2-Chlorophenyl)-1-phenylethan-1-ol

Common Synonyms -(2-Chlorobenzyl)benzyl alcohol; 1-Phenyl-2-(o-

chlorophenyl)ethanol

Molecular Formula C14H13CIO

Molecular Weight 232.71 g/mol

) 57479-60-4 (Ketone Precursor); Alcohol
CAS Registry Number o )
derivative is often custom synthesized.[1]

SMILES OC(CclcccceclCl)c2ccccec2

Calculated:WRMNZCZEMHIOCP-

InChlKey
UHFFFAOYSA-N (Analogous base structure)

Physicochemical Properties

The introduction of the chlorine atom at the ortho position of the benzyl ring significantly alters
the steric and electronic properties compared to the unsubstituted diphenylethanol.

e Physical State: Typically a white to off-white crystalline solid or viscous oil at room
temperature.

e Melting Point: Predicted range 58-64 °C (based on structural analogs like 1,2-
diphenylethanol).

 Solubility:

o Insoluble: Water (< 0.1 mg/mL).[1]

o Soluble: Dichloromethane, Methanol, DMSO, Ethyl Acetate.
e LogP (Predicted):3.6 £ 0.4 (Highly lipophilic).

e pKa: ~14.5 (Secondary alcohol).
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Synthesis & Production Protocols

The synthesis of 2-(2-Chlorophenyl)-1-phenylethan-1-ol is most efficiently achieved through
two primary routes: Grignard Addition (Carbon-Carbon bond formation) or Ketone Reduction
(Functional group transformation).

Route A: Grignard Addition (Convergent Synthesis)

This method couples a benzylmagnesium halide with benzaldehyde.
Reagents:

o Substrate: Benzaldehyde (Electrophile).

e Reagent: 2-Chlorobenzylmagnesium chloride (Nucleophile).

e Solvent: Anhydrous THF or Diethyl Ether.

Protocol:

Formation of Grignard: React 2-chlorobenzyl chloride with Mg turnings in dry THF to form 2-
CI-Ph-CH2-MgCl.

Addition: Cool the Grignard solution to 0°C. Add Benzaldehyde dropwise.

Quench: Stir for 2 hours, then quench with saturated NHaClI.

Purification: Extract with EtOAc, dry over MgSOa, and purify via silica gel chromatography
(Hexane:EtOAc 8:2).

Route B: Reduction of 2-(2-Chlorophenyl)-1-phenylethanone

This route uses the ketone precursor (CAS 57479-60-4) and is preferred for generating chiral
derivatives via asymmetric reduction.

Reagents:

o Substrate: 2-(2-Chlorophenyl)-1-phenylethanone.[2]
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e Reductant: Sodium Borohydride (NaBHa4) or chiral catalysts (e.g., Ru-TsDPEN).
» Solvent: Methanol/Ethanol.

Protocol:

Dissolve the ketone (1.0 eq) in Methanol at 0°C.

Add NaBHa4 (1.5 eq) in portions over 30 minutes.

Monitor via TLC (Disappearance of ketone spot).

Concentrate solvent, neutralize with dilute HCI, and extract.

Visualized Reaction Pathway

The following diagram illustrates the retrosynthetic analysis and forward synthesis pathways.

Benzaldehyde THF, 0°C

(C7H60) \
Magnesium Alkoxide
. Intermediate H30+ Quench
2-Chlorobenzyl \ 2-(2-Chlorophenyl)-

Magnesium Chloride NaBH4 Reduction 1-phenylethan-1-ol
2-(2-Chlorophenyl)- (MeOH) (C14H13CIO)

1-phenylethanone
(CAS 57479-60-4)

Click to download full resolution via product page

Figure 1. Convergent synthesis pathways via Grignard addition (Solid Blue) and Ketone
Reduction (Dashed Red).

Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these
predicted spectral markers.

1H NMR (400 MHz, CDCIs)
e 0 7.20-7.45 (m, 9H): Aromatic protons (Phenyl + 2-Chlorophenyl rings).
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e 04.95 (dd, 1H): Benzylic proton (-CHOH-). The chemical shift is characteristic of a proton
adjacent to an OH and a phenyl ring.

e 0 3.05 (dd, 1H) & 3.25 (dd, 1H): Diastereotopic methylene protons (-CHz-).

e 5 2.10 (br s, 1H): Hydroxyl proton (-OH), exchangeable with D20.

Mass Spectrometry (ESI/GC-MS)
e Molecular lon [M]+: 232/234 (3:1 ratio due to 3°CI/3’Cl isotopes).

e Base Peak: m/z 107 (Hydroxybenzyl cation) or m/z 125 (Chlorobenzyl cation) depending on
fragmentation pathway.

e Loss of Water: m/z 214 [M-Hz20]*.

Pharmaceutical & Research Applications[3][4]

e Chiral Scaffolds: The C1 position is a stereocenter. Enantiopure forms (R or S) are used to
probe binding pockets in GPCRs (e.g., Histamine H1 receptors) where the spatial
arrangement of the two aromatic rings is critical for activity.

 Impurity Profiling: In the synthesis of drugs like Vilanterol or Clotrimazole analogs, this
alcohol may appear as a degradation product or a side-reaction impurity (e.g., from
incomplete oxidation or over-reduction).

» Metabolic Studies: Used as a reference standard to identify metabolites of 1,2-diarylethane
drugs processed by Cytochrome P450 enzymes (typically via hydroxylation of the phenyl
rings).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. Phenethyl alcohol - Wikipedia [en.wikipedia.org]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3270977?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

